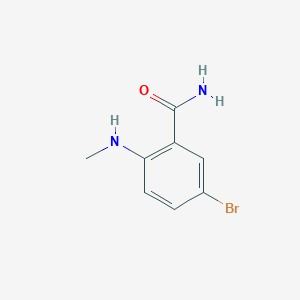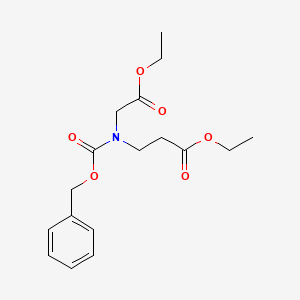
4-Bromo-2-fluoro-N-hydroxybenzimidamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-N-hydroxybenzimidamide involves a reaction of 4-Bromo-2-fluorobenzonitrile with hydroxylamine hydrochloride in methanol at 60°C for 40 minutes . The reaction is then quenched by water, and the resulting off-white solid is filtered out .Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidamide core with bromine and fluorine substituents at the 4 and 2 positions, respectively.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. Further physical and chemical properties such as melting point, boiling point, and solubility are not documented in the available resources.Applications De Recherche Scientifique
Multifunctional Probe for Ions Detection
Zhao et al. (2019) developed a multifunctional chemosensor using a compound related to 4-Bromo-2-fluoro-N-hydroxybenzimidamide, which could recognize and detect various ions like Cu2+, Al3+, and Ca2+ in living cells and zebrafishes. This research demonstrates the potential application of similar compounds in biological and environmental monitoring (Zhao et al., 2019).
Metabolism Study in Rat Liver
Boeren et al. (1992) studied the metabolism of compounds structurally similar to this compound in rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential biotransformation products of such compounds (Boeren et al., 1992).
Bacterial Utilization of Halogenated Compounds
Van den Tweel et al. (1987) reported that Alcaligenes denitrificans NTB-1 can metabolize halogenated compounds, including those structurally related to this compound. This research suggests potential applications in bioremediation and environmental cleanup (Van den Tweel et al., 1987).
Liquid Crystalline Properties Study
Sakagami and Nakamizo (1980) explored the liquid crystalline properties of compounds, including N-(4-Alkoxybenzylidene)-4-halogenoanilines, which bear resemblance to this compound. This research could be relevant for the development of new materials with specific optical properties (Sakagami & Nakamizo, 1980).
Electrolyte Additive in Lithium-Ion Batteries
Zhang Qian-y (2014) studied 4-bromo-2-fluoromethoxybenzene (BFMB), closely related to this compound, as a bi-functional electrolyte additive for lithium-ion batteries. This research highlights potential applications in enhancing the safety and performance of lithium-ion batteries (Zhang Qian-y, 2014).
Synthesis and Pharmaceutical Applications
Pettit et al. (2005) conducted a study on the synthesis of fluorcombstatin phosphate and related 3-halostilbenes, which are structurally similar to this compound. These compounds have shown potential in cancer treatment and as inhibitors of tubulin polymerization (Pettit et al., 2005).
Mécanisme D'action
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .
Mode of Action
It is known to be involved in the synthesis of tricyclic dihydroquinazolinones and imidazole pyrimidine amides . These compounds have their own specific interactions with their targets, which may indirectly suggest the role of 4-Bromo-2-fluoro-N-hydroxybenzimidamide.
Biochemical Pathways
The compounds synthesized using this compound, such as tricyclic dihydroquinazolinones and imidazole pyrimidine amides, are known to affect certain biochemical pathways . These pathways and their downstream effects would be influenced by the presence of this compound.
Result of Action
The compounds synthesized using this compound, such as tricyclic dihydroquinazolinones and imidazole pyrimidine amides, are known to have specific molecular and cellular effects .
Safety and Hazards
As a research chemical, 4-Bromo-2-fluoro-N-hydroxybenzimidamide should be handled with care. It may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Analyse Biochimique
Biochemical Properties
4-Bromo-2-fluoro-N-hydroxybenzimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their activity. For instance, it has been observed to interact with hydroxylamine hydrochloride and triethylamine in methanol, leading to the formation of a stable complex
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can alter cell signaling pathways, which may result in changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a research tool in molecular biology.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors to consider in laboratory settings. The compound is relatively stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C Its effects on cellular function may change over time, depending on the duration of exposure and the specific experimental conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound has been shown to affect the activity of enzymes involved in metabolic processes, resulting in alterations in metabolite levels and overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes through specific transporters and binding proteins Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects on cellular function
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect its interactions with biomolecules and its overall biological activity
Propriétés
IUPAC Name |
4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDXWHDTLLXDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)

![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)


![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)